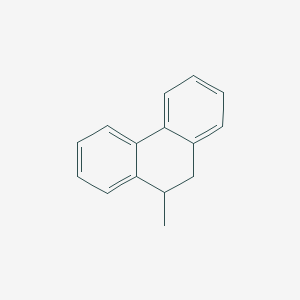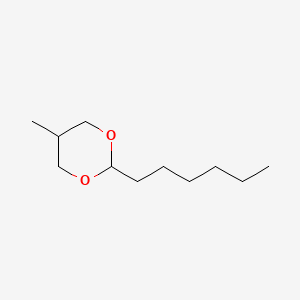
cis-2-Hexyl-5-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Hexyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C11H22O2. It belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals. This compound is characterized by the presence of a hexyl group and a methyl group attached to the dioxane ring in a cis configuration, meaning both substituents are on the same side of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes, including cis-2-Hexyl-5-methyl-1,3-dioxane, can be synthesized from carbonyl compounds and 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used .
Industrial Production Methods: Industrial production of 1,3-dioxanes typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: cis-2-Hexyl-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
cis-2-Hexyl-5-methyl-1,3-dioxane has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of cis-2-Hexyl-5-methyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability . The hexyl and methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and interaction with other molecules.
Comparación Con Compuestos Similares
- cis-2-tert-Butyl-5-methyl-1,3-dioxane
- cis-5-Hydroxy-2-methyl-1,3-dioxane
- trans-5-Hydroxy-2-methyl-1,3-dioxane
Comparison: cis-2-Hexyl-5-methyl-1,3-dioxane is unique due to its specific substituents and cis configuration. Compared to cis-2-tert-Butyl-5-methyl-1,3-dioxane, the hexyl group provides different steric and electronic effects, influencing the compound’s reactivity and physical properties . The presence of hydroxyl groups in cis-5-Hydroxy-2-methyl-1,3-dioxane and trans-5-Hydroxy-2-methyl-1,3-dioxane introduces additional hydrogen bonding capabilities, affecting their solubility and interaction with other molecules .
Propiedades
Número CAS |
41824-31-1 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-hexyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-11-12-8-10(2)9-13-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
ZOVQWQKIOCKGED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1OCC(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



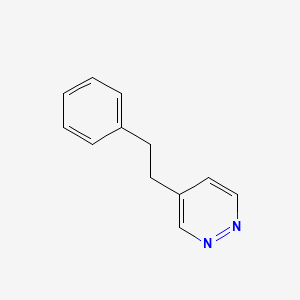
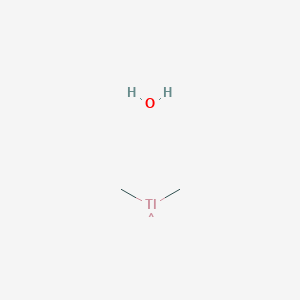
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
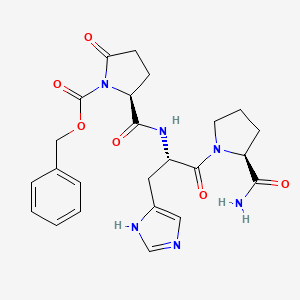
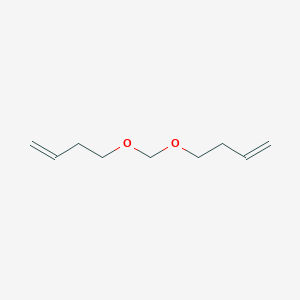
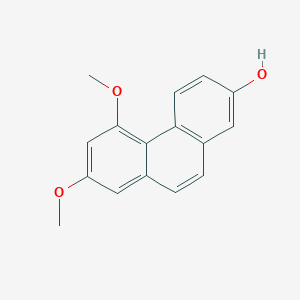
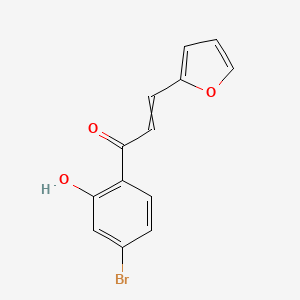
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)
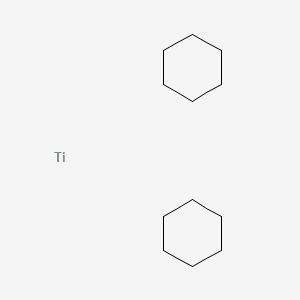
![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
